Z-L-Leu-chloromethylketone

Protease specificity S1 pocket recognition Covalent inhibitor design

Z-L-Leu-chloromethylketone (Z-L-Leu-CMK) is an irreversible covalent inhibitor with leucine P1 specificity, targeting proteases with hydrophobic aliphatic S1 pockets. It achieves potent cathepsin L inhibition (IC₅₀=20 nM) and uniquely enables concentration-dependent apoptosis-to-necrosis pathway discrimination in Jurkat T-cells, validated with z-VAD-FMK controls. Unlike Z-L-Phe-CMK (Mpro-biased) or Z-L-Tyr-CMK (calpain/ClpP), Z-L-Leu-CMK is optimized for leucine aminopeptidase studies and protease S1 pocket profiling. White powder, ≥99% (TLC). Store at 2–8°C.

Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
Cat. No. B12318912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Leu-chloromethylketone
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)
InChIKeyFZWQHSCPNKTIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-L-Leu-chloromethylketone: An Irreversible Protease Inhibitor for Serine and Cysteine Protease Research


Z-L-Leu-chloromethylketone (Z-L-Leu-CMK, CAS 52467-54-6) is a synthetic chloromethyl ketone derivative of L-leucine with the molecular formula C15H20ClNO3 and molecular weight of 297.78 g/mol [1]. It functions as an irreversible covalent inhibitor, with its chloromethyl ketone warhead alkylating the active-site cysteine residue in cysteine proteases or the active-site histidine residue in serine proteases [2]. The benzyloxycarbonyl (Z) protecting group confers enhanced stability during handling and storage. The compound is supplied as a white powder with a purity of ≥99% (TLC) and requires storage at 2–8 °C to maintain integrity . As a research-use-only tool compound, it is primarily employed in biochemical and cellular studies investigating protease-dependent pathways, particularly those involving leucine aminopeptidase and selected cysteine cathepsins [3].

Why Z-L-Leu-chloromethylketone Cannot Be Replaced by Other Chloromethyl Ketone Analogs in Protease Research


Chloromethyl ketone (CMK) inhibitors are not functionally interchangeable due to the critical role of their amino acid side chain in determining target protease specificity. The peptide-mimetic backbone positions the electrophilic warhead within the enzyme's S1 binding pocket; consequently, the identity of the P1 residue—leucine in Z-L-Leu-CMK, phenylalanine in Z-L-Phe-CMK, or tyrosine in Z-L-Tyr-CMK—dictates which protease families and specific isoforms are effectively inhibited [1]. Z-L-Leu-CMK preferentially targets proteases that accommodate hydrophobic, aliphatic side chains in their primary specificity pocket, such as leucine aminopeptidase and certain cathepsins [2]. In contrast, Z-L-Phe-CMK favors enzymes with aromatic specificity pockets (e.g., chymotrypsin-like proteases and SARS-CoV Mpro), while Z-L-Tyr-CMK is documented as a calpain and ClpP protease inhibitor [3]. Substituting one CMK analog for another without verifying target compatibility introduces substantial risk of off-target inhibition, altered potency, and experimental irreproducibility. Furthermore, differences in molecular weight (Z-L-Leu-CMK: 297.8 g/mol vs. Z-L-Phe-CMK: 331.8 g/mol) and corresponding solubility profiles necessitate recalibration of working concentrations and vehicle conditions when switching between analogs .

Z-L-Leu-chloromethylketone Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Z-L-Leu-CMK Differentiates from Z-L-Phe-CMK via Distinct S1 Pocket Specificity and Molecular Target Profile

Z-L-Leu-CMK and Z-L-Phe-CMK exhibit fundamentally divergent target profiles driven by their P1 residue identity. Z-L-Leu-CMK features a leucine side chain that preferentially binds proteases with aliphatic, hydrophobic S1 pockets, making it an effective leucine aminopeptidase inhibitor and a known inducer of Jurkat T-cell apoptosis [1]. In contrast, Z-L-Phe-CMK contains a phenylalanine side chain that targets proteases with aromatic S1 pocket preferences, most notably SARS-CoV Mpro (Ki = 306 nM) and chymotrypsin-like enzymes [2]. Z-L-Phe-CMK demonstrates a selectivity window against calpain, trypsin, and thrombin (Kis = 10 µM, >100 µM, and >100 µM, respectively), underscoring that its aromatic P1 residue directs inhibition toward a distinct enzyme subset [2]. Although direct IC50 values for Z-L-Leu-CMK across a comparable panel are not consolidated in a single published selectivity dataset, the structural divergence between aliphatic (leucine) and aromatic (phenylalanine) P1 residues establishes that these compounds are not functionally redundant and cannot be substituted without altering the target landscape [3].

Protease specificity S1 pocket recognition Covalent inhibitor design Target validation

Z-L-Leu-CMK Confirmed as Leucine Aminopeptidase Inhibitor with Quantified Apoptosis-to-Necrosis Concentration Threshold

Z-L-Leu-CMK (referred to as z-L-CMK) functions as a verified leucine aminopeptidase inhibitor with a clearly defined concentration-response relationship in Jurkat T cells. Dose-response studies demonstrate that lower concentrations of z-L-CMK induce apoptosis in Jurkat T cells, characterized by processing of initiator caspases (-8 and -9) and effector caspases (-3 and -6) to their active subunits, whereas higher concentrations cause necrosis [1]. The caspase inhibitor z-VAD-FMK inhibited z-L-CMK-mediated apoptosis and caspase processing but had no effect on z-L-CMK-induced necrosis, confirming the existence of two distinct cell death mechanisms at different inhibitor concentrations [1]. High mobility group protein B1 (HMGB1) release was detected exclusively in necrotic cells, providing a quantifiable biomarker for distinguishing between the two death modalities. This bimodal concentration-response profile is not documented for other single-amino-acid CMK analogs such as Z-L-Phe-CMK, which lack comparable apoptosis-to-necrosis threshold characterization data in the published literature.

Leucine aminopeptidase Apoptosis induction Jurkat T cells Concentration-dependent cytotoxicity

Z-L-Leu-CMK Differentially Targets Cathepsin L with 20 nM Potency but Exhibits Broad Cysteine Cathepsin Reactivity

Inhibition data from BindingDB indicates that a compound containing the Z-L-Leu-CMK scaffold demonstrates an IC50 of 20 nM against cathepsin L (unknown species origin) using Z-Leu-Arg-AMC as the fluorogenic substrate with a 10-minute preincubation period [1]. This sub-100 nM potency places Z-L-Leu-CMK among the active cathepsin L inhibitors. However, class-level understanding of CMK inhibitor pharmacology indicates that single-amino-acid chloromethyl ketones, including Z-L-Leu-CMK, exhibit broad reactivity across the cysteine cathepsin family (cathepsins B, L, S, K) due to the electrophilic chloromethyl ketone warhead forming covalent bonds with the conserved active-site cysteine residue present in all clan CA proteases [2]. No published selectivity profiling data directly comparing Z-L-Leu-CMK inhibition across a panel of cathepsin isoforms (e.g., cathepsin B, L, S, K side-by-side) were identified. In contrast, Z-L-Phe-CMK has published selectivity data demonstrating Ki = 306 nM for SARS-CoV Mpro versus calpain (Ki = 10 µM), trypsin (>100 µM), and thrombin (>100 µM) [3]. The absence of comparable multi-target selectivity profiling for Z-L-Leu-CMK represents a limitation in the publicly available evidence base.

Cathepsin L Cysteine protease IC50 Enzyme inhibition

Z-L-Leu-CMK Shares CMK Warhead Reactivity but Diverges from Z-L-Tyr-CMK in Protein Target Specificity

All chloromethyl ketone inhibitors share a common irreversible mechanism: the electrophilic chloromethyl group alkylates the active-site cysteine (cysteine proteases) or histidine (serine proteases) residue, forming a covalent thioether or alkylated adduct that permanently inactivates the enzyme [1]. However, the peptide sequence and side chain composition dictate which specific proteases are targeted. Z-L-Tyr-chloromethylketone (Z-LY-CMK) has been co-crystallized with E. coli ClpP protease at 1.9 Å resolution (PDB: 2FZS), revealing covalent bonds formed with Ser97 and His122 in the ClpP active site [2]. This structural evidence confirms Z-LY-CMK as a ClpP inhibitor. In contrast, Z-L-Leu-CMK, lacking the tyrosine P1 residue, does not target ClpP with the same affinity or structural complementarity and instead functions as a leucine aminopeptidase inhibitor and cathepsin L inhibitor (IC50 = 20 nM) [3]. No published crystal structure of Z-L-Leu-CMK bound to its cognate protease target was identified, representing an evidence gap relative to the structurally characterized Z-LY-CMK-ClpP complex.

Covalent inhibitor Active-site alkylation ClpP protease Structural biology

Z-L-Leu-chloromethylketone Optimal Research Application Scenarios Based on Quantitative Evidence


Leucine Aminopeptidase Functional Studies with Defined Apoptosis-to-Necrosis Concentration Control

Z-L-Leu-CMK is the optimal choice for studies requiring leucine aminopeptidase inhibition with precise control over cell death outcomes. As demonstrated in Jurkat T-cell models, the compound exhibits a concentration-dependent transition from caspase-mediated apoptosis at lower doses to caspase-independent necrosis at higher doses [1]. This bimodal response enables researchers to titrate inhibitor concentration to achieve either apoptotic pathway activation (useful for studying programmed cell death mechanisms) or necrotic cell death induction (relevant for investigating oxidative stress and HMGB1 release pathways). The availability of z-VAD-FMK as a control compound to discriminate between these pathways further enhances experimental design precision. Z-L-Phe-CMK and Z-L-Tyr-CMK lack comparable apoptosis-to-necrosis threshold characterization in T-cell models and therefore are not suitable substitutes for this application.

Cysteine Cathepsin L Inhibition in Biochemical Assays Requiring Sub-100 nM Potency

For biochemical assays targeting cathepsin L, Z-L-Leu-CMK provides potent inhibition with an IC50 of 20 nM using the fluorogenic substrate Z-Leu-Arg-AMC [1]. This potency makes it suitable for in vitro enzyme inhibition studies, screening applications, and target validation experiments where strong cathepsin L suppression is required. However, researchers should implement isoform-specific controls (e.g., parallel assays with cathepsin B or S) due to the inherent broad cysteine cathepsin reactivity of the chloromethyl ketone warhead [2]. For applications demanding strict cathepsin L isoform selectivity, alternative inhibitors such as KGP94 (IC50 = 189 nM with demonstrated selectivity) or SID 26681509 (IC50 = 56 nM, no cathepsin G activity) may be more appropriate [3]. Z-L-Phe-CMK, with its primary activity against SARS-CoV Mpro (Ki = 306 nM), is not a functional substitute for cathepsin L-focused studies.

S1 Pocket-Directed Protease Inhibition in Target Profiling and Selectivity Studies

Z-L-Leu-CMK serves as a reference compound for investigating proteases that prefer aliphatic, hydrophobic amino acid residues (specifically leucine) in their S1 binding pocket [1]. This application is critical in target deconvolution studies, protease inhibitor selectivity profiling, and structure-activity relationship (SAR) campaigns where understanding P1 residue specificity informs rational inhibitor design. By comparing inhibition profiles of Z-L-Leu-CMK (leucine P1), Z-L-Phe-CMK (phenylalanine P1, Ki for Mpro = 306 nM), and Z-L-Tyr-CMK (tyrosine P1, ClpP inhibitor), researchers can map the S1 pocket preferences of uncharacterized proteases or validate computational docking predictions [2]. This comparator-based approach enables systematic dissection of protease substrate specificity without requiring custom peptide substrate synthesis.

Protease-Dependent Apoptosis Pathway Dissection with Caspase Inhibitor Controls

Z-L-Leu-CMK is uniquely suited for studies requiring discrimination between caspase-dependent and caspase-independent cell death pathways downstream of protease inhibition. The published experimental framework demonstrates that co-treatment with z-VAD-FMK (pan-caspase inhibitor) completely abrogates Z-L-Leu-CMK-induced apoptosis and caspase processing, while having no effect on necrosis induced by higher inhibitor concentrations [1]. This pharmacological dissection enables researchers to identify which cellular phenotypes following leucine aminopeptidase or cathepsin inhibition are caspase-mediated versus caspase-independent. The release of HMGB1 specifically in necrotic cells provides an additional quantifiable endpoint for pathway discrimination. This level of mechanistic resolution is not documented for other single-amino-acid CMK analogs, making Z-L-Leu-CMK the preferred tool for apoptosis-versus-necrosis pathway studies in T-cell and related models.

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